

AKN-028 tyrosine kinase inhibitor overview

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

Cat. No.: S548021

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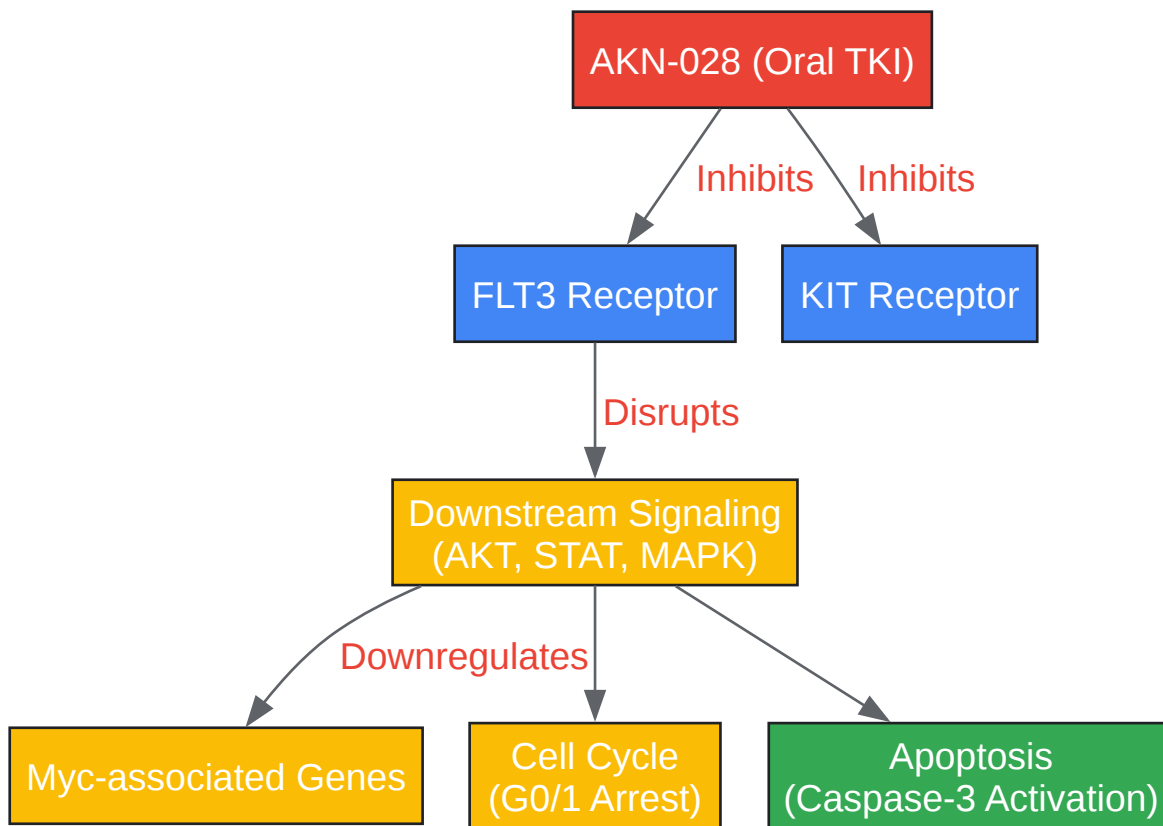
Mechanism of Action and Key Targets

AKN-028 is a synthetic small molecule that acts as a potent protein tyrosine kinase inhibitor [1] [2]. Its primary known targets are:

- **FLT3:** A receptor tyrosine kinase that is aberrantly expressed or mutated in many AML cases. **AKN-028** is a potent inhibitor with an IC50 of 6 nM, causing dose-dependent inhibition of FLT3 autophosphorylation [3] [4] [5].
- **KIT:** Also known as stem cell factor receptor (SCFR). **AKN-028** also inhibits KIT autophosphorylation [3] [1].

The compound triggers apoptosis (programmed cell death) in AML cells by activating caspase 3 [3] [5]. Further research indicated that its cytotoxic effects involve inducing cell cycle arrest and downregulating genes associated with the proto-oncogene c-Myc [6].

The diagram below illustrates the primary mechanism of action of **AKN-028** in an AML cell.



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Quantitative Profiling and Cytotoxic Activity

The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of AKN-028 [3] [5]

Kinase Target	IC50 Value
FLT3	6 nM
CLK1	140 nM
RPS6KA	220 nM
FGFR2	120 nM

Kinase Target	IC50 Value
VEGFR2	520 nM

Table 2: Cytotoxic Activity (IC50) in AML Cell Lines [3] [4]

Cell Line	Characteristics	IC50 of AKN-028
MV4-11	FLT3-ITD mutation	< 50 nM
MOLM-13	FLT3-ITD mutation	< 50 nM
Kasumi-1	Activating KIT mutation	0.5 - 6 μ M
HL-60	Capability to differentiate	0.5 - 6 μ M
KG1a	High content of immature cells	0.5 - 6 μ M

Table 3: Activity in Primary Patient Samples and In Vivo [3] [4]

Model / Aspect	Findings
Primary AML Cells (n=15)	Mean IC50 of \sim 1 μ M; dose-dependent cytotoxic response.
FLT3 Mutation Correlation	No correlation between antileukemic activity and FLT3 mutation status or expression level.
In Vivo Efficacy (Mouse)	15 mg/kg, twice daily, inhibited growth of MV4-11 xenografts; high oral bioavailability.

Experimental Protocols for Key Assays

Here is a summary of the core methodologies used in the foundational research on **AKN-028** [3] [4].

Kinase Inhibition and Autophosphorylation Assays

- **Technique:** Radiometric protein kinase assay (FlashPlates) and Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) were used for enzyme inhibition assays across a 320-kinase panel.
- **Cell-based Phosphorylation Analysis:** Inhibition of FLT3 and KIT autophosphorylation was assessed using mouse embryonal fibroblasts transfected to overexpress different FLT3 variants (wild-type, TKD, ITD) and human M07 cells overexpressing KIT.
- **Procedure:** Cells were incubated with a concentration range of **AKN-028** (0.1 nM - 100 µM) for 5 minutes before lysis. Phosphorylation levels were determined via sandwich ELISA.
- **Downstream Targets:** Inhibition of AKT and ERK was measured using a radiometric protein kinase assay after 60 minutes of incubation with 1 µM **AKN-028**.

Cytotoxicity and Apoptosis Assays

- **Primary Method:** The **Fluorometric Microculture Cytotoxicity Assay (FMCA)** was used for most cytotoxic evaluations. Cells were seeded in drug-prepared microplates and incubated for 72 hours. A living-cell density measurement was performed, and results were presented as a survival index (% of control). IC50 values were determined from log concentration-effect curves using nonlinear regression.
- **Apoptosis Detection:** Apoptosis in MV4-11 cells was confirmed by the activation of caspase 3.

Combination Drug Studies

- **Design:** **AKN-028** was studied in combination with cytarabine or daunorubicin at fixed molar ratios intended to be equipotent.
- **Sequencing:** Drugs were tested in different sequences: simultaneous addition, pretreatment with chemotherapy 24 hours before **AKN-028**, and pretreatment with **AKN-028** 24 hours before chemotherapy.
- **Analysis:** Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before **AKN-028**.

Development Status and Potential

Based on the search results, here is the development status of **AKN-028**:

- **Clinical Trials:** **AKN-028** progressed to a Phase I/II clinical trial for the treatment of Acute Myeloid Leukemia (NCT01573247) [6] [2].
- **Current Status:** The clinical trial status is indicated as "**Terminated**" [2]. The specific reasons for termination are not provided in the available sources.

The promising preclinical profile, particularly its oral bioavailability and synergy with standard chemotherapy drugs, made it a candidate for clinical investigation [3] [4].

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To cite this document: Smolecule. [AKN-028 tyrosine kinase inhibitor overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548021#akn-028-tyrosine-kinase-inhibitor-overview>]

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